molecular formula C21H26N4O B11566691 2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11566691
M. Wt: 350.5 g/mol
InChI Key: HQMIWLXGUWTSCH-UHFFFAOYSA-N
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Description

This compound features a 7,8-dihydroquinazolin-5(6H)-one core substituted with 4,7-dimethyl groups and a 4-benzylpiperazine moiety. The benzylpiperazine group may enhance binding to neurotransmitter-associated targets, as seen in related compounds .

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H26N4O/c1-15-12-18-20(19(26)13-15)16(2)22-21(23-18)25-10-8-24(9-11-25)14-17-6-4-3-5-7-17/h3-7,15H,8-14H2,1-2H3

InChI Key

HQMIWLXGUWTSCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the piperazine derivative.

    Benzylation: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or the piperazine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below highlights key structural differences among analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Dihydroquinazolin-5(6H)-one 4,7-dimethyl; 4-benzylpiperazine ~349.4* Benzylpiperazine, Dimethyl
4a () Isoindole-1,3-dione ortho-Cl; 4-benzylpiperazine ~400.0 Chlorine, Benzylpiperazine
OA3 () Dihydroquinazolin-5(6H)-one 4-amino; 7,7-dimethyl 191.23 Amino, Dimethyl
2-Phenyl derivative () Dihydroquinazolin-5(6H)-one 2-phenyl ~250.3 Phenyl
2-(Cyclopropylamino) analog () Dihydroquinazolin-5(6H)-one Cyclopropylamino ~217.3 Cyclopropylamine

*Estimated based on similar compounds.

Key Observations :

  • The benzylpiperazine group in the target compound and 4a () is associated with enhanced AChE inhibition, though 4a ’s ortho-Cl substituent improves potency (IC50 = 0.91 µM vs. donepezil’s 0.14 µM) .
Acetylcholinesterase (AChE) Inhibition
  • Target Compound : Predicted to inhibit AChE due to structural similarity to 4a , but the absence of electron-withdrawing groups (e.g., Cl) may reduce potency compared to 4a .
  • 4a () : Demonstrated IC50 = 0.91 µM via Ellman’s assay, with docking studies confirming alignment with donepezil’s binding mode .
MAO and Kinase Inhibition
  • 2-Phenyl derivatives (): Exhibit submicromolar Ki values for MAO-A/B and inhibit GSK3β kinase, suggesting the quinazolinone core’s versatility. The phenyl group may favor MAO selectivity over benzylpiperazine-containing analogs .
Antiplasmodial Activity
  • Benzylpiperazine-thiazolone () : Moderate antiplasmodial activity highlights the pharmacophore’s adaptability but underscores the need for optimized substitutions .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4OC_{20}H_{24}N_{4}O, with a molecular weight of approximately 336.43 g/mol. The structure features a quinazolinone core substituted with a benzylpiperazine moiety, which is critical for its biological interactions.

Research indicates that compounds containing piperazine derivatives often exhibit diverse biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been shown to interact with serotonin and dopamine receptors, contributing to their antidepressant properties.
  • Antimicrobial Activity : Some studies report that quinazolinone derivatives possess antibacterial properties against Gram-positive bacteria, potentially through inhibition of bacterial growth mechanisms.
  • Neuroprotective Effects : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntimicrobialInhibition of bacterial growth
NeuroprotectiveAChE inhibition

Case Studies and Research Findings

  • Antidepressant Activity :
    A study conducted on various piperazine derivatives, including the target compound, demonstrated significant binding affinity to serotonin receptors. This suggests potential use in treating mood disorders. The results indicated that the compound could enhance serotonin levels in synaptic clefts, thus improving mood regulation.
  • Antimicrobial Efficacy :
    In vitro tests showed that the compound exhibited notable antibacterial activity against several strains of bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
  • Neuroprotective Properties :
    A virtual screening study indicated that the compound could effectively inhibit AChE activity. This inhibition is crucial in preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. Such effects are beneficial in managing Alzheimer's disease symptoms.

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